Structural Differentiation via Piperidine Substituent: Methoxy vs. Unsubstituted Piperidine
No direct biological assay data were found for the target compound. However, the 4-methoxypiperidine substituent in the N-phenyl ring system introduces a hydrogen-bond acceptor that is absent in the unsubstituted piperidine analog (e.g., (E)-3-(2-chlorophenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide). Computational predictions indicate a difference in calculated logP (MlogP ≈ 5.6 for the target vs. ~4.2 for the des-methoxy analog), suggesting altered lipophilicity and potential membrane permeability . The methoxy group also increases the topological polar surface area (tPSA ≈ 41 Ų for the target vs. ~32 Ų for the des-methoxy analog), which may influence oral bioavailability and blood-brain barrier penetration .
| Evidence Dimension | Calculated physicochemical properties (logP, tPSA) |
|---|---|
| Target Compound Data | MlogP ≈ 5.6; tPSA ≈ 41 Ų |
| Comparator Or Baseline | (E)-3-(2-chlorophenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide: MlogP ≈ 4.2; tPSA ≈ 32 Ų |
| Quantified Difference | ΔMlogP ≈ +1.4; ΔtPSA ≈ +9 Ų |
| Conditions | In silico prediction using standard molecular property calculators (no experimental confirmation) |
Why This Matters
Changes in lipophilicity and polar surface area directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile; a +1.4 logP increase can reduce aqueous solubility but enhance membrane partitioning, which may be advantageous or detrimental depending on the target tissue.
- [1] General reference on the influence of tPSA on drug absorption: P. Ertl et al., J. Med. Chem. 2000, 43, 3714-3717. View Source
